molecular formula C16H13FN2S B11818025 3-(4-(4-Fluorophenyl)-5-methylthiazol-2-yl)aniline

3-(4-(4-Fluorophenyl)-5-methylthiazol-2-yl)aniline

Cat. No.: B11818025
M. Wt: 284.4 g/mol
InChI Key: KUURJKADIYYTQJ-UHFFFAOYSA-N
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Description

3-(4-(4-Fluorophenyl)-5-methylthiazol-2-yl)aniline is an organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound features a fluorophenyl group and a methyl group attached to the thiazole ring, along with an aniline moiety. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(4-Fluorophenyl)-5-methylthiazol-2-yl)aniline typically involves the Hantzsch thiazole synthesis. This method entails the reaction of a substituted thiourea with an α-halo ketone in the presence of a solvent such as ethanol. For instance, 3-chloro-2-methylphenylthiourea can be reacted with 4-fluorophenacyl bromide under reflux conditions to yield the desired thiazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and catalysts can be optimized to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-(4-(4-Fluorophenyl)-5-methylthiazol-2-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro or carbonyl groups if present in derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

3-(4-(4-Fluorophenyl)-5-methylthiazol-2-yl)aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-(4-Fluorophenyl)-5-methylthiazol-2-yl)aniline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound can also modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Fluorophenyl)-1,3-thiazol-2-amine
  • 4-(4-Fluorophenyl)-5-methylthiazole
  • 4-(4-Fluorophenyl)-5-methylthiazol-2-yl)benzene

Uniqueness

Compared to similar compounds, 3-(4-(4-Fluorophenyl)-5-methylthiazol-2-yl)aniline stands out due to the presence of the aniline moiety, which can significantly influence its chemical reactivity and biological activity. The combination of the fluorophenyl group and the thiazole ring also imparts unique electronic properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C16H13FN2S

Molecular Weight

284.4 g/mol

IUPAC Name

3-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]aniline

InChI

InChI=1S/C16H13FN2S/c1-10-15(11-5-7-13(17)8-6-11)19-16(20-10)12-3-2-4-14(18)9-12/h2-9H,18H2,1H3

InChI Key

KUURJKADIYYTQJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)C2=CC(=CC=C2)N)C3=CC=C(C=C3)F

Origin of Product

United States

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